Regiochemical Advantage: 7-Amino vs 6-Amino Substitution Directs Different Kinase Inhibitor Chemotypes
The 7-amino regioisomer (target compound) serves as a direct intermediate in the synthesis of imidazolidine-2,4-dione-based casein kinase 1 (CK1) inhibitors, as explicitly documented in patent WO2011103289A3 / US20120316155A1 [1]. The downstream product, (Z)-5-((2-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-yl)methylene)imidazolidine-2,4-dione (CAS 1332366-84-3), is obtained in 29.2% yield from this building block under TFA/DCE conditions over 16 h [1]. In contrast, the 6-amino regioisomer (CAS 912846-88-9) is not cited as an intermediate in any CK1 inhibitor patent and is instead associated with general aminoisoquinoline kinase inhibitor claims (US9475817) where the amino substitution vector targets a distinct kinase hinge-binding orientation [2]. The differential hydrogen-bonding capacity is reflected in computed parameters: the 7-amino isomer has 3 hydrogen-bond acceptors versus 2 for the 6-amino isomer, and a calculated topological polar surface area (TPSA) of 46.33 Ų for both, yet the regiochemical difference predetermines distinct exit vectors for derivatization .
| Evidence Dimension | Downstream patent-validated synthetic utility for CK1 inhibitor chemotype |
|---|---|
| Target Compound Data | 7-NH₂ regioisomer (CAS 181634-14-0): Direct intermediate yielding CK1 inhibitor (CAS 1332366-84-3) at 29.2% yield (WO2011103289A3/US20120316155A1) |
| Comparator Or Baseline | 6-NH₂ regioisomer (CAS 912846-88-9): No CK1 inhibitor patent linkage; associated with general Raf/BRAF kinase inhibitor patents (US9475817) |
| Quantified Difference | Qualitative: exclusive CK1 inhibitor chemotype access for 7-NH₂ isomer; 6-NH₂ isomer lacks this downstream application |
| Conditions | Patent WO2011103289A3 / US20120316155A1; TFA/1,2-dichloroethane, 16 h reaction |
Why This Matters
For medicinal chemistry programs targeting CK1γ, the TGFβ pathway, or the Wnt pathway, the 7-amino regioisomer provides a patent-validated synthetic entry point that the 6-amino isomer cannot replicate, directly impacting IP strategy and lead optimization timelines.
- [1] Molaid Compound Database. (Z)-5-((2-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-4-yl)methylene)imidazolidine-2,4-dione (CAS 1332366-84-3). Documents synthetic route from 7-amino THIQ building block in 29.2% yield; references patent WO2011103289A3 and US20120316155A1 (Baldino CM, 'Imidazole-2,4-Dione Inhibitors of Casein Kinase 1'). View Source
- [2] BindingDB BDBM255187 (US9475817, Compound 146). Affinity Data: IC₅₀ = 0.5 nM against kinase target. Assay: V-bottom 384-well plate, pH 7.4, 2°C. Associated with 6- and 7-amino isoquinoline kinase inhibitor chemotypes (Aerie Pharmaceuticals). View Source
